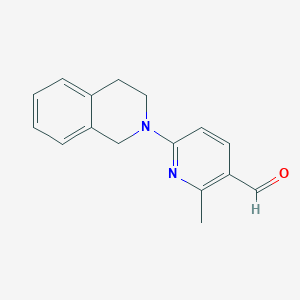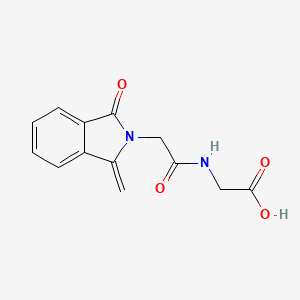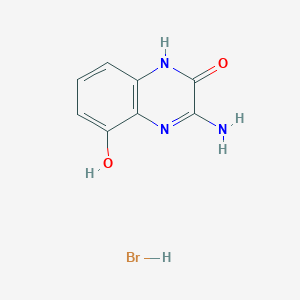
3-Amino-5-hydroxyquinoxalin-2(1H)-one hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-5-hydroxyquinoxalin-2(1H)-one hydrobromide is a chemical compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. These compounds are known for their diverse biological activities and are used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-hydroxyquinoxalin-2(1H)-one hydrobromide typically involves the following steps:
Formation of the Quinoxaline Core: This can be achieved by condensing an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic or basic conditions.
Introduction of Amino and Hydroxy Groups: The amino and hydroxy groups can be introduced through nitration followed by reduction and hydroxylation reactions.
Formation of the Hydrobromide Salt: The final step involves the reaction of the quinoxaline derivative with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-hydroxyquinoxalin-2(1H)-one hydrobromide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and acylating agents.
Major Products Formed
Oxidation: Formation of quinoxaline-2,3-dione derivatives.
Reduction: Formation of 3-aminoquinoxaline derivatives.
Substitution: Formation of various substituted quinoxaline derivatives.
Scientific Research Applications
3-Amino-5-hydroxyquinoxalin-2(1H)-one hydrobromide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-5-hydroxyquinoxalin-2(1H)-one hydrobromide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and replication.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound of the quinoxaline family.
2,3-Dimethylquinoxaline: A derivative with methyl groups at positions 2 and 3.
6-Nitroquinoxaline: A derivative with a nitro group at position 6.
Uniqueness
3-Amino-5-hydroxyquinoxalin-2(1H)-one hydrobromide is unique due to the presence of both amino and hydroxy groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C8H8BrN3O2 |
|---|---|
Molecular Weight |
258.07 g/mol |
IUPAC Name |
3-amino-5-hydroxy-1H-quinoxalin-2-one;hydrobromide |
InChI |
InChI=1S/C8H7N3O2.BrH/c9-7-8(13)10-4-2-1-3-5(12)6(4)11-7;/h1-3,12H,(H2,9,11)(H,10,13);1H |
InChI Key |
ROPLKXRRISRQDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=C(C(=O)N2)N.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


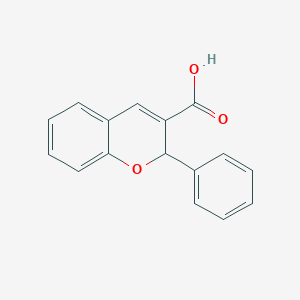


![2-{4-[(3-Amino-2,6-dimethyl-4-pyridinyl)amino]phenyl}ethanol](/img/structure/B11860429.png)
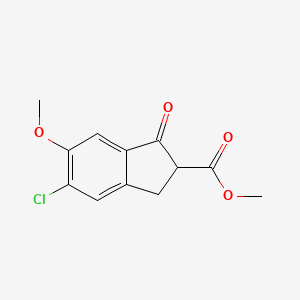
![2-(1,4-Diazepan-1-yl)-6-fluorobenzo[d]thiazole](/img/structure/B11860435.png)
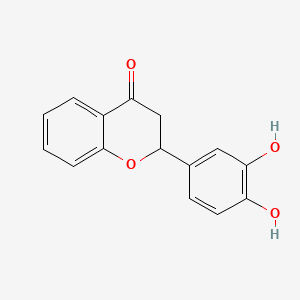
![Imidazo[1,2-a]pyridin-2-ol, 3-(4-nitrophenyl)-](/img/structure/B11860444.png)

![3-Methyl-N-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide](/img/structure/B11860448.png)
